molecular formula C13H17ClN2O3 B1604306 (S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride CAS No. 57432-62-9

(S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride

Cat. No. B1604306
CAS RN: 57432-62-9
M. Wt: 284.74 g/mol
InChI Key: ZPSOVZKVIHRWEL-MERQFXBCSA-N
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Description

(S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride, also known as 5-HTP ethyl ester hydrochloride, is a chemical compound that has been widely studied for its potential therapeutic applications in various areas of medicine. This compound is a derivative of the amino acid tryptophan and is a precursor to the neurotransmitter serotonin. In

Scientific Research Applications

Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is crucial in pharmaceuticals as it affects drug efficacy and stability. A study characterized the polymorphic forms of a related compound using spectroscopic and diffractometric techniques, highlighting the importance of these methods in identifying and characterizing polymorphs, which could be applicable to (S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride for optimizing its pharmaceutical formulations (Vogt et al., 2013).

Corrosion Inhibition

Corrosion inhibition is a significant application in materials science, where compounds are used to prevent corrosion in metals. Research on similar indole derivatives has shown potential in corrosion inhibition, suggesting that this compound could be explored for protecting metals in acidic environments, which is valuable for industrial applications (Herrag et al., 2010).

Drug Development

In the realm of drug development, indole derivatives have been explored for their therapeutic potentials. For example, novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and found to be potent inhibitors of the urease enzyme, indicating the potential of indole derivatives, including this compound, in developing new therapeutic agents (Nazir et al., 2018).

Mechanism of Action

Target of Action

The primary targets of (S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride, also known as L-5-Hydroxytryptophan ethyl ester hydrochloride, are likely to be related to the metabolism of tryptophan . This compound is a derivative of indole, which is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .

Mode of Action

The compound interacts with its targets by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . This interaction helps maintain intestinal homeostasis and impacts liver metabolism and the immune response .

Biochemical Pathways

The affected pathways involve the metabolism of tryptophan, an essential amino acid derived entirely from the diet . Gut microbiota is involved in the bioconversion of indoles from tryptophan . The compound is part of the Trp-Indole pathway, Trp-IPyA-ILA-IA-IPA pathway, and Trp-IAA-Skatole or IAld pathway .

Result of Action

The molecular and cellular effects of the compound’s action include maintaining intestinal homeostasis, impacting liver metabolism, and modulating the immune response . These effects are achieved through the activation of nuclear receptors, regulation of intestinal hormones, and modulation of the biological effects of bacteria .

Action Environment

Environmental factors, such as dietary intake, can influence the compound’s action, efficacy, and stability . For instance, dietary intake has a wide influence on gut microbiota and the related indole metabolism . Microbial Trp metabolism activity can be reduced when alternative energy substrates are available .

properties

IUPAC Name

ethyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c1-2-18-13(17)11(14)5-8-7-15-12-4-3-9(16)6-10(8)12;/h3-4,6-7,11,15-16H,2,5,14H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSOVZKVIHRWEL-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647381
Record name Ethyl 5-hydroxy-L-tryptophanate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57432-62-9
Record name Ethyl 5-hydroxy-L-tryptophanate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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